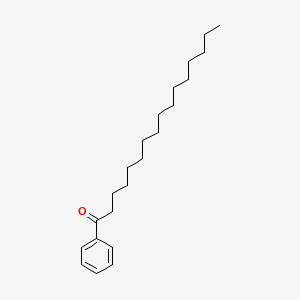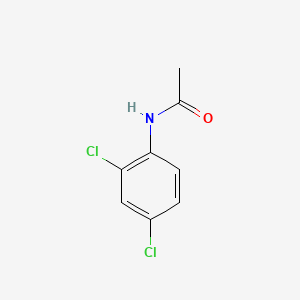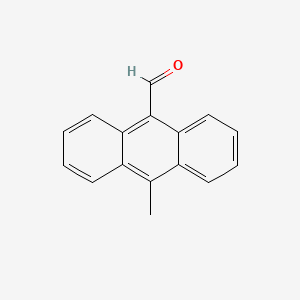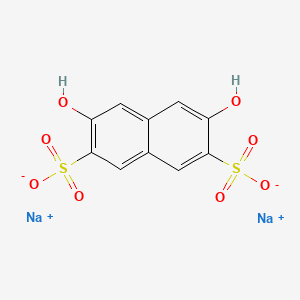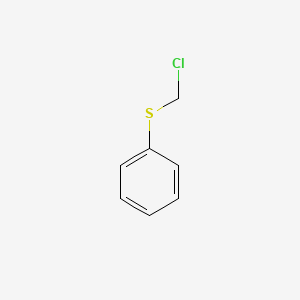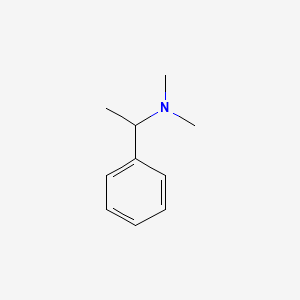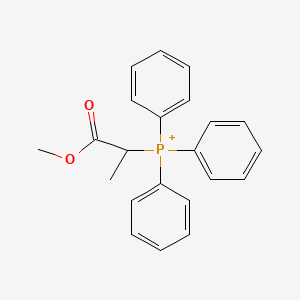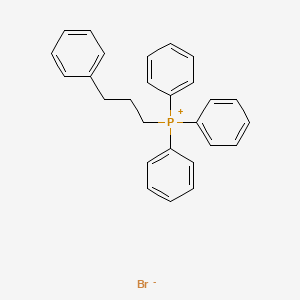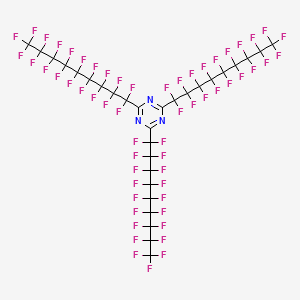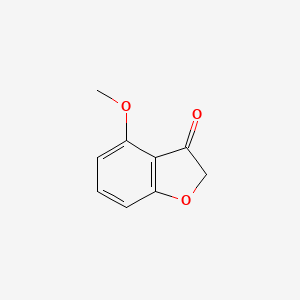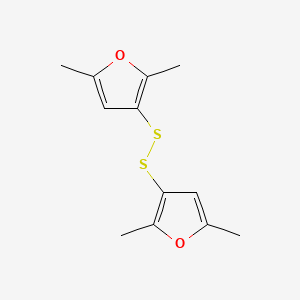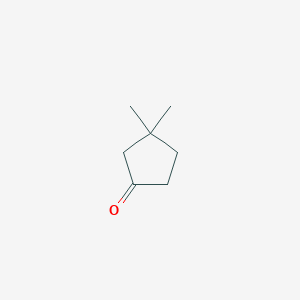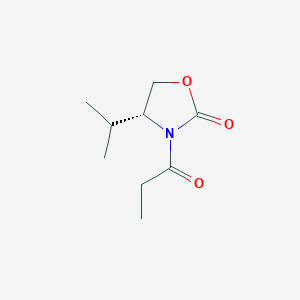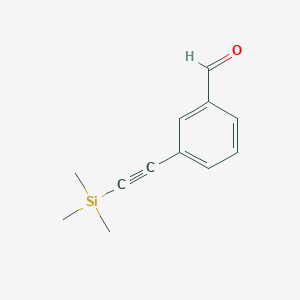
3-(三甲基硅基)乙炔基苯甲醛
概述
描述
3-(Trimethylsilyl)ethynylbenzaldehyde is a chemical compound with the empirical formula C12H14OSi . It is a liquid form with a refractive index of n20/D 1.547 and a density of 0.962 g/mL at 25 °C .
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)ethynylbenzaldehyde can be achieved by reacting 3-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The molecular weight of 3-(Trimethylsilyl)ethynylbenzaldehyde is 202.32 . The SMILES string representation of the molecule isCSi(C)C#Cc1cccc(C=O)c1 . Chemical Reactions Analysis
The trimethylsilyl group in 3-(Trimethylsilyl)ethynylbenzaldehyde can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)ethynylbenzaldehyde is a liquid with a refractive index of n20/D 1.547 and a density of 0.962 g/mL at 25 °C . It has a boiling point of 518.8ºC at 760 mmHg .科学研究应用
不对称加成中的催化作用
3-(三甲基硅基)乙炔基苯甲醛及相关化合物已被用于研究不对称加成反应。例如,手性(salen)TiCl2配合物已被用于催化三甲基硅基氰化物对醛的不对称加成,产生具有高对映选择性的氰水合物的三甲基硅醚 (Belokon’等人,1999)。
硅烯的生成和转化
已进行了关于生成和转化瞬态硅烯的研究,涉及类似于3-(三甲基硅基)乙炔基苯甲醛的化合物。这包括研究三异丙基苯甲醛与三(三甲基硅基)硅基镁溴化物 (Luderer et al., 1996)。
合成中的保护基
三甲基硅基团已被用于保护格氏试剂合成中的末端乙炔基,这是一种在制备各种有机化合物中有用的方法。这包括合成像对乙炔基苯甲酸这样的酸 (Eaborn et al., 1967)。
合成化学应用
3-(三甲基硅基)乙炔基苯甲醛在合成化学中具有重要意义,例如,在通过单线态氧将二乙氧基乙烯形成1,2-二氧杂环戊烷的立体特异性形成中 (Bartlett & Schaap, 1970)。它还在某些有机化合物的无溶剂合成中发挥作用 (Murthy et al., 2016)。
转化为其他化学形式
研究包括将3-三甲基硅基-2,5-二氢呋喃转化为呋喃,展示了它在各种化学转化中的实用性 (Sato et al., 1985)。
羟基-茚酮的合成
已进行了使用铜催化的分子内环化合成3-羟基-1-茚酮的研究,起始物为简单化合物如2-乙炔基苯甲醛 (He et al., 2018)。
氧化过程
与3-(三甲基硅基)乙炔基苯甲醛相关的化合物被用于氧化过程,将醚和醇转化为醛和酮 (Rasouli et al., 2017)。
安全和危害
属性
IUPAC Name |
3-(2-trimethylsilylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZYBRHQVJTPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377989 | |
| Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)ethynylbenzaldehyde | |
CAS RN |
77123-55-8 | |
| Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77123-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

